Tetrabutylammonium benzoate

Catalog No.
S1516576
CAS No.
18819-89-1
M.F
C23H41NO2
M. Wt
363.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium benzoate

CAS Number

18819-89-1

Product Name

Tetrabutylammonium benzoate

IUPAC Name

tetrabutylazanium;benzoate

Molecular Formula

C23H41NO2

Molecular Weight

363.6 g/mol

InChI

InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

WGYONVRJGWHMKV-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-]

Tetrabutylammonium benzoate is a quaternary ammonium compound with the chemical formula C₁₈H₃₃NO₂. It consists of a tetrabutylammonium cation and a benzoate anion. This compound appears as a white crystalline solid and is notable for its lipophilic characteristics due to the bulky tetrabutyl groups, which enhance its solubility in organic solvents while limiting its solubility in water . The presence of the benzoate anion contributes to the compound's stability and reactivity, making it useful in various chemical applications.

TBAB's primary application in research is related to its ability to form ion pairs with various anions. This property makes it useful in:

  • Phase transfer catalysis: Transferring ions between immiscible liquids (e.g., water and organic solvents) for facilitating chemical reactions [].
  • Electrochemistry: As a supporting electrolyte in electrochemical studies to improve conductivity and reduce unwanted side reactions [].

Electrochemistry:

  • Supporting electrolyte: TBAB acts as a highly conductive and non-coordinating supporting electrolyte in electrochemical studies. Its lipophilic nature allows it to dissolve and transport ions efficiently, enhancing cell performance. This enables the investigation of various electrochemical phenomena, including cyclic voltammetry and electrodeposition, for understanding electron transfer processes and material characterization.

Ion Chromatography:

  • Stationary phase modifier: TBAB is employed as a stationary phase modifier in ion chromatography (IC) for separating and analyzing various ionic species. Its ability to interact with charged analytes through its lipophilic tail and ionic head group allows for selective separation based on size, charge, and hydrophobicity. This technique is widely used in environmental analysis, pharmaceutical research, and food quality control.

Organic Synthesis:

  • Phase transfer catalyst: TBAB serves as a phase transfer catalyst in organic synthesis, facilitating the transfer of ionic species between immiscible phases (e.g., water and organic solvents). This enables reactions that would otherwise be inefficient or impossible due to the limited solubility of reactants in specific media. For example, TBAB can be used in alkylation and acylation reactions, offering valuable tools for the synthesis of diverse organic compounds.

Material Science:

  • Precursor for hybrid materials: TBAB can be utilized as a precursor for the synthesis of hybrid organic-inorganic materials. Its organic moiety allows for integration into various structures, while the ionic nature facilitates interaction with inorganic components. This approach has led to the development of functional materials with unique properties, including sensors, catalysts, and drug delivery systems.

Environmental Analysis:

  • Extraction and preconcentration: TBAB is employed in environmental analysis for the extraction and preconcentration of organic pollutants from water samples. Its lipophilic nature allows it to effectively extract hydrophobic contaminants, while the ionic nature facilitates separation through processes like solid-phase extraction. This technique enhances the detection sensitivity of analytical methods for monitoring environmental pollution.

Biomedical Research:

  • Membrane transport studies: TBAB is used in studies of membrane transport processes due to its ability to interact with and modulate biological membranes. Its lipophilic nature allows it to penetrate lipid bilayers, while the ionic nature facilitates interactions with charged components within the membrane. This research helps understand the mechanisms of drug delivery and transport across cell membranes.
, primarily due to its ability to act as a cationic surfactant. One significant reaction involves its formation from tetrabutylammonium hydroxide and benzoic acid, represented by the equation:

(C4H9)4NBr+C6H5COOH(C4H9)4N+C6H5COO+Br(C_4H_9)_4NBr+C_6H_5COOH\rightarrow (C_4H_9)_4N^+C_6H_5COO^-+Br^-

This reaction highlights the exchange of bromide ions for benzoate ions, showcasing its role in ion-exchange processes . Additionally, tetrabutylammonium benzoate can facilitate polymerization reactions, particularly in the polymerization of propylene oxide where it acts as a catalyst, lowering activation energy or altering reaction mechanisms .

The synthesis of tetrabutylammonium benzoate typically involves a straightforward reaction between tetrabutylammonium hydroxide and benzoic acid. The process can be summarized as follows:

  • Reagents: Tetrabutylammonium hydroxide and benzoic acid.
  • Reaction Conditions: The reaction is generally performed under controlled temperatures to ensure complete conversion.
  • Procedure: The two reagents are mixed in a suitable solvent (often an organic solvent), allowing for the formation of tetrabutylammonium benzoate through ion exchange.

This method yields high-purity tetrabutylammonium benzoate suitable for various applications .

Tetrabutylammonium benzoate finds numerous applications across different fields:

  • Ion Exchange: It is widely used in ion-exchange chromatography due to its ability to form stable ion pairs with various anions.
  • Catalysis: The compound serves as a catalyst in organic synthesis reactions, particularly in polymerization processes.
  • Surfactant: Its surfactant properties make it valuable in formulations requiring emulsification or solubilization of hydrophobic compounds.
  • Electrochemical Analysis: It is utilized in electrochemical studies due to its conductive properties .

Interaction studies involving tetrabutylammonium benzoate primarily focus on its behavior in biological systems and chemical environments. Research indicates that this compound can significantly alter the solubility and reactivity of other compounds when used as a surfactant or catalyst. Its interactions with various anions have been explored, demonstrating its utility in forming stable complexes that enhance reaction efficiencies.

Tetrabutylammonium benzoate shares similarities with other quaternary ammonium compounds but possesses unique characteristics that set it apart. Here are some comparable compounds:

Compound NameChemical FormulaNotable Features
Tetrabutylammonium bromideC₁₈H₄₂BrNCommonly used as a phase transfer catalyst
Tetradecyltrimethylammonium bromideC₁₄H₃₃BrNKnown for its antimicrobial properties
Benzyltrimethylammonium chlorideC₁₇H₁₈ClNUtilized in organic synthesis and as a phase transfer catalyst

Uniqueness of Tetrabutylammonium Benzoate:

  • The presence of the benzoate anion provides specific stability and reactivity not found in other similar compounds.
  • Its lipophilic nature allows for effective solubilization of hydrophobic substances, enhancing its utility in various applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types